![molecular formula C12H16FNO B1438569 N-[(4-fluorophenyl)methyl]oxan-4-amine CAS No. 1154890-30-8](/img/structure/B1438569.png)
N-[(4-fluorophenyl)methyl]oxan-4-amine
Overview
Description
“N-[(4-fluorophenyl)methyl]oxan-4-amine” is a chemical compound with the CAS Number: 1803591-23-2 . It has a molecular weight of 245.72 . The IUPAC name for this compound is 4-(4-fluorobenzyl)tetrahydro-2H-pyran-4-amine hydrochloride . It is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C12H16FNO.ClH/c13-11-3-1-10(2-4-11)9-12(14)5-7-15-8-6-12;/h1-4H,5-9,14H2;1H . This code provides a specific representation of the molecule’s structure.
Physical And Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature . It has a molecular weight of 245.72 . More specific physical and chemical properties like melting point, boiling point, solubility, etc., are not provided in the available resources.
Scientific Research Applications
Orexin Receptor Mechanisms and Binge Eating
Research has identified the role of orexins and their receptors in modulating feeding, arousal, stress, and drug abuse. Studies using selective orexin receptor antagonists, including compounds structurally similar to N-[(4-fluorophenyl)methyl]oxan-4-amine, have demonstrated their potential in reducing compulsive food intake in animal models. This suggests a major role of orexin-1 receptor mechanisms in binge eating, indicating that selective antagonism at this receptor could represent a novel pharmacological treatment for binge eating and possibly other eating disorders with a compulsive component (Piccoli et al., 2012).
Anion Exchange Polymer Electrolytes
The synthesis of guanidinium-functionalized poly(arylene ether sulfone) anion exchange polymer electrolytes through activated fluorophenyl-amine reactions, related to this compound, showcases the precision in controlling cation functionality without deleterious side reactions. This process allows for the direct connection of guanidinium into stable phenyl rings, highlighting the compound's potential in materials science, particularly in the development of high-performance polymer electrolytes (Kim et al., 2011).
Chiral Resolution Reagents
The compound (S)-2-[(R)-Fluoro(phenyl)methyl]oxirane, derived from similar chemical frameworks, serves as a chiral resolution reagent for determining the enantiomeric excess of α-chiral amines. Its regioselective ring-opening reactions with a variety of α-chiral primary and secondary amines make it a versatile reagent for the analysis of scalemic mixtures of amines, showcasing its application in analytical chemistry (Rodríguez-Escrich et al., 2005).
Cancer Therapy and Imaging
N-Benzyl derivatives of polyamines, structurally related to this compound, have been explored as vectors for boron (for Boron Neutron Capture Therapy) and fluorine (for Positron Emission Tomography imaging) in cancer therapy and imaging. These compounds exhibit high accumulation in cancer cells via the polyamine transport system, suggesting their potential as selective agents for tumor targeting and treatment (Martin et al., 2001).
Safety and Hazards
properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]oxan-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FNO/c13-11-3-1-10(2-4-11)9-14-12-5-7-15-8-6-12/h1-4,12,14H,5-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWGLYZFIAAEFSE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1NCC2=CC=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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